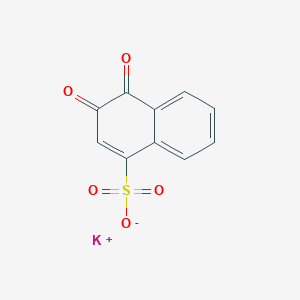
potassium;3,4-dioxonaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;3,4-dioxonaphthalene-1-sulfonate is an organic compound with the molecular formula C10H5KO5S. It belongs to the class of naphthoquinones, which are compounds containing a naphthohydroquinone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium;3,4-dioxonaphthalene-1-sulfonate can be synthesized through the reaction of 1,2-naphthoquinone with potassium sulfite. The reaction typically involves dissolving 1,2-naphthoquinone in water and adding potassium sulfite under controlled temperature conditions. The product is then filtered and crystallized to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the final product is obtained through filtration, crystallization, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;3,4-dioxonaphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of higher oxidation state products.
Reduction: Reduction leads to the formation of reduced naphthoquinone derivatives.
Substitution: Substitution reactions yield various substituted naphthoquinone derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Potassium;3,4-dioxonaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium;3,4-dioxonaphthalene-1-sulfonate involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property makes it useful in various biochemical and industrial processes. The molecular targets and pathways involved include redox enzymes and electron transport chains .
Comparaison Avec Des Composés Similaires
- Sodium;3,4-dioxonaphthalene-1-sulfonate
- Potassium;1,2-naphthoquinone-4-sulfonate
- Sodium;1,2-naphthoquinone-4-sulfonate
Comparison: Potassium;3,4-dioxonaphthalene-1-sulfonate is unique due to its specific redox properties and its ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in both research and industrial applications .
Propriétés
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














